molecular formula C18H15F2NO5 B2401896 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate CAS No. 1291856-10-4

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate

Cat. No.: B2401896
CAS No.: 1291856-10-4
M. Wt: 363.317
InChI Key: NTZBXIKOGNWFCY-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate is a complex organic compound that features a benzene ring substituted with a difluorobenzyl group and an amino-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate typically involves multiple steps:

    Formation of 2,4-Difluorobenzylamine: This can be synthesized from 2,4-difluorobenzonitrile through reduction using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The 2,4-difluorobenzylamine is then reacted with ethyl 2-bromo-2-oxoacetate under basic conditions to form the intermediate product.

    Esterification: The intermediate is then esterified with methyl benzene-1,3-dicarboxylate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the amino-oxoethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzylamine: A simpler compound with similar functional groups but lacking the ester and oxoethyl groups.

    Methyl benzene-1,3-dicarboxylate: Another related compound that lacks the difluorobenzyl and amino-oxoethyl groups.

Uniqueness

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluorobenzyl and amino-oxoethyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

3-O-[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 1-O-methyl benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO5/c1-25-17(23)11-3-2-4-12(7-11)18(24)26-10-16(22)21-9-13-5-6-14(19)8-15(13)20/h2-8H,9-10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZBXIKOGNWFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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